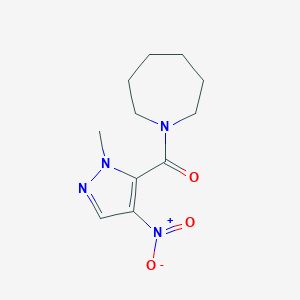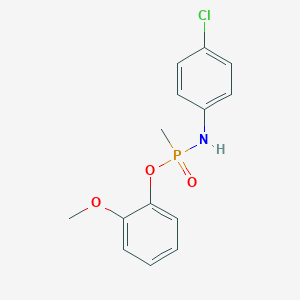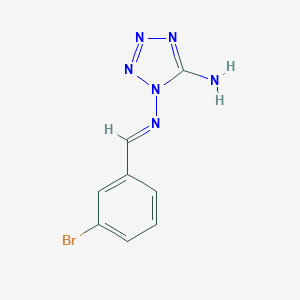
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It was first identified as a potent inhibitor of MEK1/2, a kinase involved in the MAP kinase pathway, and has since been investigated for its ability to inhibit other kinases and signaling pathways.
Wirkmechanismus
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of MEK1/2, which is a kinase involved in the MAP kinase pathway. This pathway is frequently dysregulated in cancer cells, leading to increased proliferation and survival. By inhibiting MEK1/2, this compound can disrupt this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the MAP kinase pathway, this compound can also induce cell cycle arrest, inhibit angiogenesis, and suppress the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of MEK1/2, making it a valuable tool for studying the MAP kinase pathway. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of data on its effects on cancer cells.
However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38, which can complicate its use as a tool for studying the MAP kinase pathway. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of combination therapies involving this compound and other chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in exploring the effects of this compound on other signaling pathways beyond the MAP kinase pathway, which could reveal new therapeutic targets for cancer treatment.
Synthesemethoden
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction of 2,6-dioxopurines with alkyl or aryl thiols in the presence of a base. One common synthesis method involves the reaction of 2,6-dioxopurine with 2-methylthio-1-propanol in the presence of potassium carbonate and acetonitrile.
Wissenschaftliche Forschungsanwendungen
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. This compound has also been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)

![3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402181.png)

![2-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402183.png)

![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B402190.png)

![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)